N-benzyl-2H-indazol-7-amine

説明

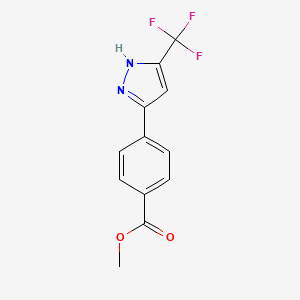

“N-benzyl-2H-indazol-7-amine” is a compound that belongs to the family of indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 2H-indazoles, like “this compound”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . The 2H-indazole form is relevant to “this compound”.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are carried out without catalyst and solvent from 2-azidobenzaldehydes and amines .科学的研究の応用

General and Mild Synthesis

- The synthesis of 2H-indazoles has been a focal point due to their significance in drug discovery, acting as an efficient isostere for structures like indoles and benzimidazoles. A palladium-catalyzed domino reaction offers a straightforward approach to regioselectively synthesize N-substituted 2H-indazoles from readily available precursors, highlighting the scaffold's ability to interact with diverse biological targets (Halland et al., 2009).

Novel Synthetic Approaches

- The Davis-Beirut Reaction (DBR) has been identified as a robust method for constructing 2H-indazoles and their derivatives, leveraging the chemistries of nitroso imine or nitroso benzaldehyde intermediates for N-N bond-forming heterocyclization (Zhu et al., 2019).

- A one-step heterocyclization process for converting o-nitrobenzylamines to 3-alkoxy-2H-indazoles demonstrates the influence of electronic and steric factors on reaction efficiency, with yields ranging from approximately 40-90% (Mills et al., 2006).

Applications in Organic Synthesis

- Copper-catalyzed, one-pot, three-component reactions enable the synthesis of 2H-indazoles through the formation of C-N and N-N bonds, showcasing a broad substrate scope and functional group tolerance (Kumar et al., 2011).

- Organophotoredox catalysis has been applied for direct C-H amination of 2H-indazoles with various amines, including aliphatic primary and secondary amines, at room temperature under ambient conditions, indicating a broad applicability of this method in organic synthesis and potentially in the development of pharmaceuticals (Neogi et al., 2020).

Potential for Advanced Applications

- Studies such as those on the synthesis and antitumor activity of substituted indazole derivatives provide insights into the potential of N-benzyl-2H-indazol-7-amine and its derivatives in medicinal chemistry, highlighting significant antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).

将来の方向性

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that the medicinal properties of indazoles, including “N-benzyl-2H-indazol-7-amine”, will be explored in the near future for the treatment of various pathological conditions .

特性

IUPAC Name |

N-benzyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-3,5-6,12-17H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDBQCHTBQRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNNC2C(C1)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)

![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)